Estriol 3-glucuronide
CAS No.: 2479-91-6
Cat. No.: VC1615548
Molecular Formula: C24H32O9
Molecular Weight: 464.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2479-91-6 |
|---|---|
| Molecular Formula | C24H32O9 |
| Molecular Weight | 464.5 g/mol |
| IUPAC Name | (2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,16R,17R)-16,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C24H32O9/c1-24-7-6-13-12-5-3-11(32-23-19(28)17(26)18(27)20(33-23)22(30)31)8-10(12)2-4-14(13)15(24)9-16(25)21(24)29/h3,5,8,13-21,23,25-29H,2,4,6-7,9H2,1H3,(H,30,31)/t13-,14-,15+,16-,17+,18+,19-,20+,21+,23-,24+/m1/s1 |
| Standard InChI Key | UZKIAJMSMKLBQE-JRSYHJKYSA-N |
| Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
| SMILES | CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |
| Canonical SMILES | CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Introduction
Chemical Structure and Properties
Estriol 3-glucuronide, also known as oestriol 3-glucuronide or estriol 3-β-D-glucosiduronic acid, is a natural steroidal estrogen conjugate formed by the attachment of glucuronic acid to the estriol molecule at the C-3 position. This conjugation occurs via a glycosidic bond, creating a compound with significantly enhanced water solubility compared to unconjugated estriol .
The chemical structure of estriol 3-glucuronide can be described as follows:
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IUPAC name: (2S,3S,4S,5R,6S)-6-{[(13R,14R,15S)-13,14-dihydroxy-15-methyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadeca-2(7),3,5-trien-5-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid
The molecule consists of an estriol backbone with a β-D-glucopyranuronic acid moiety attached at the C-3 position. This structural arrangement significantly alters the physicochemical properties of estriol, particularly increasing its hydrophilicity, which facilitates renal excretion .
Table 1. Physicochemical Properties of Estriol 3-Glucuronide
Biosynthesis and Metabolism
Estriol 3-glucuronide is primarily formed in the liver through the glucuronidation of estriol, a process catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. This conjugation represents a critical phase II metabolic pathway for estrogens, facilitating their elimination from the body by increasing water solubility and reducing biological activity .
The glucuronidation process involves the transfer of glucuronic acid from UDP-glucuronic acid to the hydroxyl group at the C-3 position of estriol. This reaction creates a β-glycosidic bond between estriol and glucuronic acid, resulting in the formation of estriol 3-glucuronide .
It is noteworthy that estriol undergoes glucuronidation at multiple positions, with estriol 16α-glucuronide occurring to a much greater extent compared to estriol 3-glucuronide in vivo. This positional preference in glucuronidation patterns has significant implications for estrogen metabolism and excretion pathways .
Glucuronidation serves as a key detoxification mechanism that assists in the excretion of substances that cannot be used as energy sources. By attaching glucuronic acid to estriol, the resulting glucuronide gains significantly enhanced water solubility, facilitating its elimination through the kidneys .
Biochemical Significance
Estriol 3-glucuronide possesses several biochemically significant properties that influence its physiological role and potential clinical applications. While generally considered a deactivation product with reduced biological activity compared to unconjugated estriol, emerging evidence suggests more complex biochemical interactions.
A critical aspect of estriol 3-glucuronide biochemistry involves its potential for deconjugation in specific tissues. Estrogen glucuronides can be deglucuronidated into corresponding free estrogens by β-glucuronidase in tissues that express this enzyme, such as the mammary gland. This deconjugation process potentially allows estrogen glucuronides to function as precursors for locally active estrogens in specific tissues .
Stability studies have demonstrated that estrogen conjugates, including estriol 3-glucuronide, exhibit excellent long-term stability when urine samples are stored frozen, which has important implications for clinical and research applications involving the measurement of estrogen metabolites .
Analytical Detection Methods
The accurate measurement of estriol 3-glucuronide in biological specimens presents analytical challenges that have been addressed through various methodological approaches. Current analytical techniques provide sensitive and specific detection of this estrogen conjugate in complex biological matrices.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the gold standard for estriol 3-glucuronide analysis, offering superior sensitivity and specificity. The characteristic retention time and fragmentation patterns allow for reliable identification and quantification .
Table 2. Analytical Parameters for Estriol 3-Glucuronide Detection
| Parameter | Value | Reference |
|---|---|---|
| Retention Time Marker | 0.887 ± 0.002 | |
| m/z Value | 447.2024 | |
| Relative Standard Deviation (%) | 0.13 | |
| Linearity (R²) | 0.997 | |
| Precision (%) | 10.8 | |
| Detection Limit (ng/mL) | 0.17 |
A determination method for estriol conjugates in pregnancy serum using liquid chromatography/electrospray ionization-tandem mass spectrometry has been developed with high sensitivity. This method involves sample dilution, heat treatment to remove proteins, solid-phase extraction using OASIS HLB cartridge, followed by LC-MS/MS analysis. The technique demonstrated satisfactory recovery of estrogen conjugates from serum without interference from serum components .
The standard addition method can overcome challenges related to ionization efficiency variations due to matrix effects, resulting in acceptable inter-assay coefficients of variation. This methodology has been successfully applied to serum samples from pregnant women in their third trimester with satisfactory results .
Physiological and Clinical Significance
Estriol 3-glucuronide holds significant relevance in various physiological processes and clinical applications, particularly in the context of pregnancy monitoring and women's health.
During pregnancy, estriol and its conjugates, including estriol 3-glucuronide, play crucial roles in regulating uteroplacental blood flow and placental vascularization. The measurement of estriol conjugates has been utilized to assess fetoplacental function since the 1960s and remains a component of current serum marker screens for fetal anomalies .
Estriol testing in pregnancy has been employed to screen obstetric populations for adverse pregnancy outcomes. While maternal serum unconjugated estriol (uE3) as a single marker has limited predictive power, its inclusion improves the predictive value of maternal age and alpha-fetoprotein (AFP) in screening for Down syndrome. Consequently, uE3 serves as a component of multiple marker screening tests for fetal chromosomal abnormalities .
The stability characteristics of estriol 3-glucuronide make it a potentially valuable biomarker for long-term storage samples, offering advantages in retrospective clinical studies and biobanking applications .
Research Findings and Future Directions
Research into estriol 3-glucuronide has yielded significant insights while also revealing areas requiring further investigation. The pharmacokinetic behavior of estriol 3-glucuronide demonstrates distinct patterns from unconjugated estriol, influencing its physiological impact and analytical considerations.
Studies examining the disappearance of radioactivity from plasma following injection of C14-labeled estriol glucuronide have shown that the activity in the "glucuronide fraction" declined fairly rapidly within a 4-hour period. This observation provides valuable information about the clearance rate and metabolic handling of estriol 3-glucuronide in vivo .
The negligible amount of radioactivity detected in the urinary free fraction following administration of C14-labeled estriol glucuronide indicates minimal hydrolysis of the glucuronic acid moiety from estriol in the body. This finding suggests that estriol 3-glucuronide remains largely intact during its transit through the circulatory system before renal excretion .
Recent research has explored the transport mechanisms involved in the efflux of estrogen glucuronides. These glucuronides are substrates for specific membrane transporters, including MRP2, MRP3, MRP4, and BCRP, which play crucial roles in their cellular export and systemic circulation. Understanding these transport pathways provides insights into the physiological handling and pharmacokinetics of estriol 3-glucuronide .
Future research directions may include more detailed characterization of tissue-specific deconjugation pathways, potential roles in steroid hormone signaling, and refinement of analytical methods for enhanced detection sensitivity in diverse biological specimens.
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